molecular formula C17H14FN3O2 B2892763 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide CAS No. 899982-51-5

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2892763
CAS RN: 899982-51-5
M. Wt: 311.316
InChI Key: PJRRGCKNBRMXSV-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a benzamide group, which consists of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the benzamide group would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The oxadiazole ring and the benzamide group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Luminescence Sensing and Materials Science

Compounds incorporating the 1,3,4-oxadiazole moiety and derivatives thereof have been studied for their potential in luminescence sensing and materials science. For example, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit selective sensitivity to benzaldehyde-based derivatives due to characteristic emission bands, suggesting potential applications in fluorescence sensors (Shi et al., 2015). Similarly, fluorinated poly(1,3,4-oxadiazole-ether-imide)s show promise in creating materials with high thermal stability and interesting optical properties, such as blue fluorescence, which could be leveraged in electronics or as optical brighteners (Hamciuc et al., 2005).

Medicinal Chemistry and Antimicrobial Agents

Fluorobenzamide groups, similar to the one in the queried compound, have been incorporated into various molecules to explore their biological activities. For instance, molecules featuring 1,3,4-oxadiazole and fluorophenyl groups have demonstrated a range of biological activities, including antimicrobial and antiproliferative effects. Compounds such as N-Mannich bases derived from 1,3,4-oxadiazoles showed significant antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines, indicating the potential of these compounds in developing new therapeutic agents (Al-Wahaibi et al., 2021).

Photophysical Properties and Optical Applications

The synthesis and study of molecules that incorporate oxadiazole rings and fluorinated groups have also highlighted their utility in creating luminophores with strong emission properties. For example, stilbene-oxadiazole derivatives have been applied as optical brighteners, demonstrating the capacity of these compounds to enhance the whiteness and brightness of fabrics, which could extend to applications in manufacturing fluorescent materials or in the development of optical sensors (El-Sedik et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to minimize risks .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-6-7-13(8-11(10)2)16-20-21-17(23-16)19-15(22)12-4-3-5-14(18)9-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRRGCKNBRMXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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